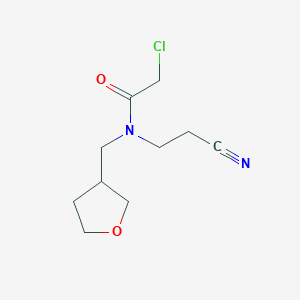
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors and hematological malignancies. In
Mécanisme D'action
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA synthesis, leading to the accumulation of DNA damage and subsequent cell death. This compound has been shown to induce p53-dependent and -independent apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In preclinical models, this compound has demonstrated activity against tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide in lab experiments is its selectivity for RNA polymerase I transcription. This allows for specific targeting of cancer cells, potentially reducing toxicity to normal cells. However, this compound has also been shown to have off-target effects, including inhibition of DNA repair pathways. Additionally, its potency and selectivity may vary depending on the cancer type and genetic makeup of the cells.
Orientations Futures
For 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide research include further investigation of its mechanism of action and potential as an anticancer agent. This includes exploring its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, research is needed to identify biomarkers that can predict response to this compound and potential mechanisms of resistance. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide involves several steps, including the reaction of 3-hydroxypropanenitrile with 2-chloroacetyl chloride to form 2-chloro-N-(2-cyanoethyl)acetamide. This intermediate is then reacted with 3-hydroxymethyl oxetane to yield this compound. The final product is purified using column chromatography.
Applications De Recherche Scientifique
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated activity in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also shown promise in preclinical models of hematological malignancies, such as multiple myeloma and acute myeloid leukemia.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-6-10(14)13(4-1-3-12)7-9-2-5-15-8-9/h9H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVVDFCEUSBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN(CCC#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742719.png)
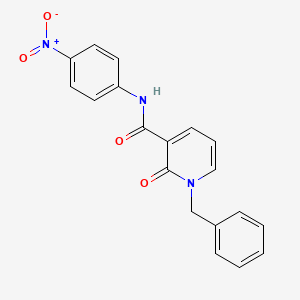
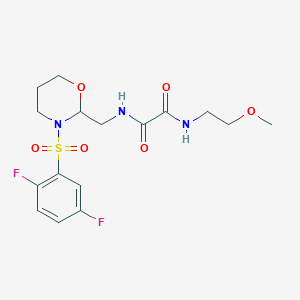

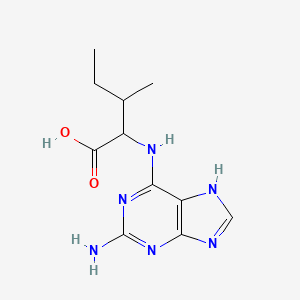
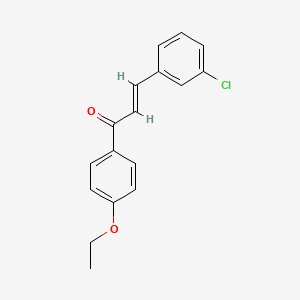
![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)
![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)
![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)



![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)